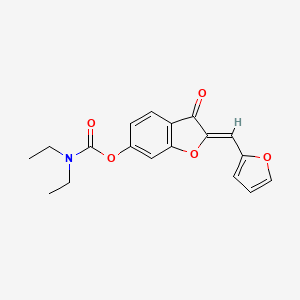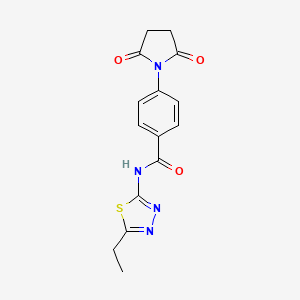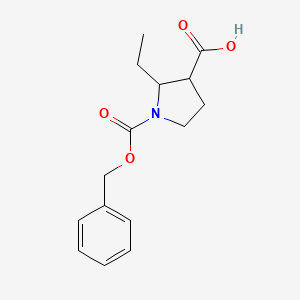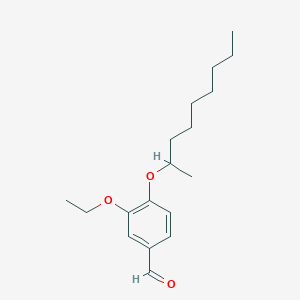![molecular formula C9H13F2NO B2419008 N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide CAS No. 2224325-59-9](/img/structure/B2419008.png)
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide, also known as DDM-CPCA, is a synthetic compound that belongs to the class of cyclopropyl-containing compounds. It has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience.
Wirkmechanismus
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide functions as a selective antagonist of GPR139, binding to the receptor and preventing its activation by endogenous ligands. This inhibition leads to decreased intracellular signaling and altered neuronal activity.
Biochemical and Physiological Effects:
In vitro studies have shown that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide can modulate the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine. Additionally, it has been shown to affect the activity of various ion channels and second messenger systems. In vivo studies have suggested that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide may have potential therapeutic effects in models of schizophrenia, depression, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide in lab experiments is its selectivity for GPR139, which allows for more precise manipulation of this receptor compared to other compounds that may affect multiple receptors. However, one limitation is that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide has not yet been extensively studied in vivo, and its long-term effects and potential side effects are not well understood.
Zukünftige Richtungen
Future research on N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide could include further in vivo studies to better understand its potential therapeutic effects, as well as investigations into its safety and toxicity. Additionally, research could focus on developing more selective and potent compounds that target GPR139, as well as exploring the role of this receptor in various physiological and pathological processes.
Synthesemethoden
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 2,2-difluoro-3,3-dimethylcyclopropylcarboxylic acid with propargylamine, followed by the conversion of the resulting intermediate to N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide via a palladium-catalyzed coupling reaction.
Wissenschaftliche Forschungsanwendungen
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide has been studied for its potential use as a tool compound in neuroscience research. Specifically, it has been shown to selectively inhibit the activity of the G protein-coupled receptor GPR139, which is primarily expressed in the brain. This inhibition has been linked to changes in neuronal activity and neurotransmitter release, suggesting that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide may be useful in studying the role of GPR139 in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO/c1-4-7(13)12-5-6-8(2,3)9(6,10)11/h4,6H,1,5H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFXHPBNDRTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)
![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2418938.png)
![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)
![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418940.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)


![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B2418947.png)
![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)